molecular formula C11H21N B1295641 N-(1-cyclohexylethyl)cyclopropanamine CAS No. 7584-67-0

N-(1-cyclohexylethyl)cyclopropanamine

Cat. No.: B1295641
CAS No.: 7584-67-0
M. Wt: 167.29 g/mol
InChI Key: ZBZBLHBMSYUBHO-UHFFFAOYSA-N
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Description

N-(1-cyclohexylethyl)cyclopropanamine is an organic compound with the molecular formula C11H21N It is characterized by a cyclopropane ring attached to an amine group, which is further substituted with a cyclohexylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexylethyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 1-cyclohexylethyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an aprotic solvent like dimethylformamide or tetrahydrofuran to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexylethyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like alkoxides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclopropanamine derivatives.

Scientific Research Applications

N-(1-cyclohexylethyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(1-cyclohexylethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and amine group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropylcyclohexylamine
  • N-cyclohexylethylamine
  • Cyclopropylamine

Uniqueness

N-(1-cyclohexylethyl)cyclopropanamine is unique due to the presence of both a cyclopropane ring and a cyclohexylethyl group, which confer distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

IUPAC Name

N-(1-cyclohexylethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-9(12-11-7-8-11)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZBLHBMSYUBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50997219
Record name N-(1-Cyclohexylethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7584-67-0
Record name Cyclohexanemethylamine, N-cyclopropyl-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007584670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Cyclohexylethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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